molecular formula C8H9BrClF2N B6184611 2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride CAS No. 2624121-78-2

2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B6184611
CAS No.: 2624121-78-2
M. Wt: 272.52 g/mol
InChI Key: JISYLPSAULHKHV-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is an organic compound with significant interest in various scientific fields. This compound features a bromine atom attached to a phenyl ring, along with two fluorine atoms and an amine group, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-bromophenylacetic acid.

    Fluorination: The 2-bromophenylacetic acid undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.

    Amine Introduction: The difluorinated intermediate is then reacted with ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted phenyl derivatives.

    Oxidation Products: Nitroso or nitro compounds.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine

Potential medicinal applications include the development of pharmaceuticals where the difluoro and bromophenyl groups play a role in enhancing drug efficacy and stability.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other materials where specific functional groups are required.

Mechanism of Action

The mechanism by which 2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
  • 2-(2-Bromophenyl)-2,2-dichloroethan-1-amine hydrochloride
  • 2-(2-Bromophenyl)-2,2-difluoroethan-1-amine

Uniqueness

Compared to similar compounds, 2-(2-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride offers a unique combination of bromine and difluoro groups, which can enhance its reactivity and binding properties. This makes it particularly useful in applications requiring specific chemical interactions.

Properties

CAS No.

2624121-78-2

Molecular Formula

C8H9BrClF2N

Molecular Weight

272.52 g/mol

IUPAC Name

2-(2-bromophenyl)-2,2-difluoroethanamine;hydrochloride

InChI

InChI=1S/C8H8BrF2N.ClH/c9-7-4-2-1-3-6(7)8(10,11)5-12;/h1-4H,5,12H2;1H

InChI Key

JISYLPSAULHKHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)(F)F)Br.Cl

Purity

95

Origin of Product

United States

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